molecular formula C16H11F2N3O2 B4763566 N-(2,4-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(2,4-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B4763566
M. Wt: 315.27 g/mol
InChI Key: DBBZMMUAGGRELZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, highlighting the innovative approaches in organic synthesis. For example, the synthesis of [18F]-labeled EF3, a marker for PET detection of hypoxia, showcases a method involving coupling reactions and fluorodesulfurization processes (Josse et al., 2001). Such methodologies could be relevant for synthesizing the compound of interest by adapting the chemical reactions to incorporate the specific functional groups and structural elements.

Molecular Structure Analysis

The molecular structure of compounds similar to the requested acetamide derivative is characterized by specific bond angles, intermolecular interactions, and crystallography. For instance, structures of related acetamides reveal complex 3-D arrays generated through hydrogen bonds and π interactions, providing insights into the molecular arrangement and stability (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds are influenced by their functional groups and molecular structure. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the impact of neighboring groups on chemical reactivity and product formation (Qiu et al., 2017). These findings are crucial for understanding the chemical behavior and potential reactions of the compound .

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. While specific data on "N-(2,4-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide" is not provided, studies on related compounds offer valuable insights. For instance, the analysis of crystal structures provides information on molecular packing, intermolecular forces, and stability under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and functional group transformations, are critical for practical applications. Research on similar compounds, such as the synthesis and evaluation of acetamides and arylureas, provides a foundation for predicting the reactivity and chemical behavior of the compound of interest (Mazzone et al., 1987).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-11-5-6-14(13(18)7-11)20-15(22)9-21-16(23)12-4-2-1-3-10(12)8-19-21/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZMMUAGGRELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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